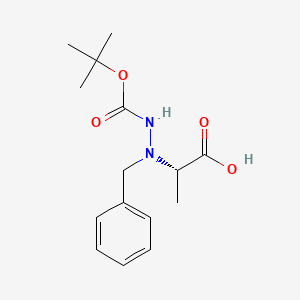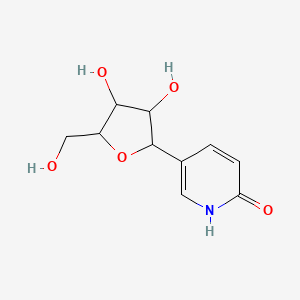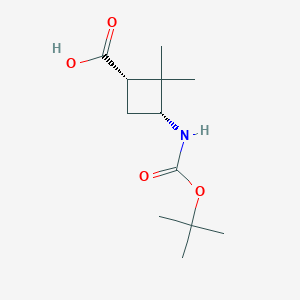![molecular formula C24H21O5P B3112309 Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate CAS No. 188945-33-7](/img/structure/B3112309.png)
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate
Übersicht
Beschreibung
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science. The compound features a phosphinyl group bonded to two naphthalenyloxy groups, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate typically involves the reaction of ethyl acetate with bis(2-naphthalenyloxy)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The naphthalenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalenyloxy groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate can be compared with other similar compounds, such as:
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: This compound features trifluoroethoxy groups instead of naphthalenyloxy groups, which can significantly alter its chemical properties and reactivity.
Ethyl [bis(2-methoxyethoxy)phosphinyl]acetate: The presence of methoxyethoxy groups makes this compound more hydrophilic compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
ethyl 2-dinaphthalen-2-yloxyphosphorylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O5P/c1-2-27-24(25)17-30(26,28-22-13-11-18-7-3-5-9-20(18)15-22)29-23-14-12-19-8-4-6-10-21(19)16-23/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRXRQRWUGARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





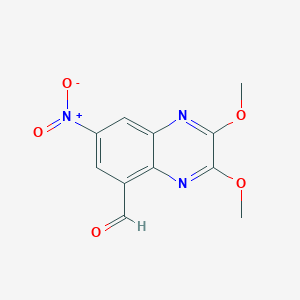
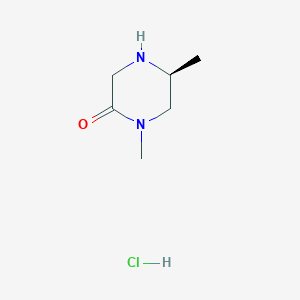

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)
